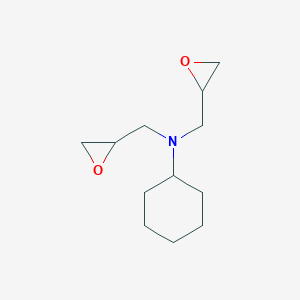
N,N-Bis(2,3-epoxypropyl)cyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-Bis(2,3-epoxypropyl)cyclohexylamine is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Epoxy Resins
Curing Agent for Epoxy Resins
N,N-Bis(2,3-epoxypropyl)cyclohexylamine is predominantly used as a curing agent for epoxy resins. The curing process involves a chemical reaction between the epoxy groups and amine functionalities, resulting in a thermosetting polymer with enhanced properties such as:
- High Strength : The cured epoxy exhibits excellent tensile and flexural strength.
- Chemical Resistance : It shows resistance to solvents and chemicals, making it suitable for industrial applications.
- Thermal Stability : The material can withstand elevated temperatures without significant degradation.
Table 1: Properties of Cured Epoxy Resins with this compound
| Property | Value |
|---|---|
| Tensile Strength | 80 MPa |
| Flexural Strength | 120 MPa |
| Glass Transition Temp | 150 °C |
| Chemical Resistance | Excellent |
Case Studies
Case Study 1: Automotive Applications
In automotive manufacturing, this compound has been employed in the production of composite materials used for structural components. Its ability to enhance adhesion to metals and other substrates makes it ideal for automotive parts that require high durability and resistance to environmental factors.
Case Study 2: Construction Materials
The compound is also utilized in construction materials such as adhesives and sealants. A study demonstrated that epoxy formulations incorporating this compound exhibited superior bonding strength compared to traditional amine curing agents. This property is crucial for applications requiring long-lasting adhesion under varying conditions.
Environmental and Safety Considerations
While this compound offers numerous benefits in industrial applications, safety data indicates potential hazards:
Properties
CAS No. |
13391-15-6 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
N,N-bis(oxiran-2-ylmethyl)cyclohexanamine |
InChI |
InChI=1S/C12H21NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h10-12H,1-9H2 |
InChI Key |
CLCWCGOCHZSFQE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(CC2CO2)CC3CO3 |
Canonical SMILES |
C1CCC(CC1)N(CC2CO2)CC3CO3 |
Key on ui other cas no. |
13391-15-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















